molecular formula C15H21N5S B12786516 N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide CAS No. 142564-99-6

N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide

Cat. No.: B12786516
CAS No.: 142564-99-6
M. Wt: 303.4 g/mol
InChI Key: HCNCHPUSRLRNJS-WOJGMQOQSA-N
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Description

N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrazine ring and the azabicyclo nonane structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a pyrazine derivative with an appropriate azabicyclo nonane precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide is unique due to its specific combination of the pyrazine ring and the azabicyclo nonane structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

CAS No.

142564-99-6

Molecular Formula

C15H21N5S

Molecular Weight

303.4 g/mol

IUPAC Name

N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide

InChI

InChI=1S/C15H21N5S/c1-11(14-8-16-6-7-17-14)18-19-15(21)20-9-12-2-3-13(10-20)5-4-12/h6-8,12-13H,2-5,9-10H2,1H3,(H,19,21)/b18-11+

InChI Key

HCNCHPUSRLRNJS-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=S)N1CC2CCC(C1)CC2)/C3=NC=CN=C3

Canonical SMILES

CC(=NNC(=S)N1CC2CCC(C1)CC2)C3=NC=CN=C3

Origin of Product

United States

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